Diclofenac isopropyl ester

Catalog No.
S1791003
CAS No.
66370-79-4
M.F
C17H17Cl2NO2
M. Wt
338.23
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diclofenac isopropyl ester

CAS Number

66370-79-4

Product Name

Diclofenac isopropyl ester

IUPAC Name

propan-2-yl 2-[2-(2,6-dichloroanilino)phenyl]acetate

Molecular Formula

C17H17Cl2NO2

Molecular Weight

338.23

InChI

InChI=1S/C17H17Cl2NO2/c1-11(2)22-16(21)10-12-6-3-4-9-15(12)20-17-13(18)7-5-8-14(17)19/h3-9,11,20H,10H2,1-2H3

SMILES

CC(C)OC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl

Synonyms

isopropyl 2-[2-(2,6-dichloroanilino)phenyl]acetate

Diclofenac isopropyl ester is an ester derivative of diclofenac, a widely used non-steroidal anti-inflammatory drug (NSAID). Its chemical structure is represented by the formula C₁₇H₁₇Cl₂NO₂, and it is classified under the category of cycloalkyl and fluoroalkyl esters of diclofenac. The compound is designed to enhance the pharmacokinetic properties of diclofenac, potentially improving its absorption and therapeutic efficacy when administered via various routes such as topical, ophthalmic, or oral delivery .

Topical Analgesic Effects

Diclofenac isopropyl ester is being studied for its potential use as a topical analgesic for pain management. Due to its lipophilic nature, it may penetrate the skin more effectively than diclofenac sodium, the most common form of the drug []. Research suggests that topical diclofenac isopropyl ester may be beneficial for treating pain associated with musculoskeletal conditions like osteoarthritis and acute soft tissue injuries [, ].

Improved Drug Delivery Systems

Researchers are exploring diclofenac isopropyl ester as a potential component of novel drug delivery systems. Its lipophilic properties might allow for better penetration through biological membranes, leading to targeted delivery of the drug molecule []. Studies are ongoing to investigate its use in topical formulations, transdermal patches, and even nanoparticles for targeted pain relief [].

Diclofenac isopropyl ester can undergo hydrolysis to yield its parent compound, diclofenac, in the presence of water and enzymes such as esterases. The hydrolysis reaction is crucial for its activation in biological systems. The reaction can be summarized as follows:

Diclofenac Isopropyl Ester+H2ODiclofenac+Isopropanol\text{Diclofenac Isopropyl Ester}+H_2O\rightarrow \text{Diclofenac}+\text{Isopropanol}

Additionally, diclofenac itself is metabolized primarily through oxidative pathways involving cytochrome P450 enzymes, leading to various metabolites that may have differing levels of activity compared to the parent compound .

Diclofenac isopropyl ester retains anti-inflammatory and analgesic properties similar to those of diclofenac. Its mechanism of action involves the inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in the conversion of arachidonic acid to prostaglandins—key mediators in inflammation and pain response. The prodrug nature of diclofenac isopropyl ester allows for improved membrane permeability and reduced gastrointestinal irritation compared to traditional formulations .

The synthesis of diclofenac isopropyl ester typically involves a condensation reaction between diclofenac and isopropanol. This reaction can be facilitated by various coupling reagents or acids to enhance yield and purity. Common methods include:

  • Direct Esterification: Reacting diclofenac with isopropanol in the presence of an acid catalyst.
  • Coupling Reagents: Utilizing reagents such as diisopropyl azodicarboxylate or carbodiimides to promote the formation of the ester bond.
  • Solvent Use: Performing reactions in polar solvents like dimethylformamide or acetone can also enhance reaction efficiency .

Diclofenac isopropyl ester has several applications, primarily in pharmaceutical formulations aimed at treating inflammatory conditions such as arthritis and other musculoskeletal disorders. Its improved absorption profile makes it suitable for:

  • Topical formulations: Creams and gels for localized pain relief.
  • Ophthalmic solutions: Eye drops for postoperative inflammation.
  • Oral dosage forms: Tablets or capsules designed for systemic anti-inflammatory effects .

Studies on diclofenac isopropyl ester indicate that it may interact with other medications metabolized by cytochrome P450 enzymes, particularly CYP2C9. Co-administration with other NSAIDs or anticoagulants may increase the risk of gastrointestinal side effects or bleeding. Additionally, its pharmacokinetic profile suggests potential interactions with drugs that affect hepatic metabolism or renal function .

Diclofenac isopropyl ester shares structural similarities with several other diclofenac derivatives and NSAIDs. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Diclofenac SodiumSalt formCommonly used formulation; higher solubility
Diclofenac PotassiumSalt formRapid absorption; often used in acute pain management
Diclofenac Methyl EsterMethyl esterEnhanced skin penetration; used in topical applications
IbuprofenPropionic acid derivativeDifferent mechanism; less potent anti-inflammatory effect
NaproxenPropionic acid derivativeLonger half-life; used for chronic inflammatory conditions

Diclofenac isopropyl ester stands out due to its unique esterification that enhances membrane permeability while maintaining efficacy against inflammation, making it a valuable alternative in therapeutic applications .

Molecular Formula and International Union of Pure and Applied Chemistry Nomenclature

Diclofenac isopropyl ester represents a significant derivative within the class of nonsteroidal anti-inflammatory drug esters, characterized by its distinctive molecular composition and systematic nomenclature [1]. The compound possesses the molecular formula C₁₇H₁₇Cl₂NO₂, reflecting the addition of an isopropyl group to the parent diclofenac structure through esterification of the carboxylic acid functionality [1] [2].

The International Union of Pure and Applied Chemistry nomenclature for this compound is propan-2-yl 2-[2-(2,6-dichloroanilino)phenyl]acetate, which systematically describes the structural arrangement of functional groups and substituents [1] [3]. This nomenclature clearly indicates the presence of the isopropyl ester group (propan-2-yl) attached to the carboxylate carbon of the diclofenac backbone [1]. The compound is registered under Chemical Abstracts Service number 66370-79-4, providing a unique identifier for this specific molecular entity [1] [2] [4].

The molecular weight of diclofenac isopropyl ester is established at 338.2 grams per mole, with an exact mass of 337.0636342 daltons and an identical monoisotopic mass [1]. These precise mass measurements are crucial for analytical identification and characterization purposes [1]. The compound maintains the characteristic dichloroaniline and phenylacetic acid structural features of the parent diclofenac molecule while incorporating the isopropyl ester modification [3] [4].

Table 1: Fundamental Chemical Identity Parameters

PropertyValueReference Source
International Union of Pure and Applied Chemistry Namepropan-2-yl 2-[2-(2,6-dichloroanilino)phenyl]acetatePubChem Database [1]
Molecular FormulaC₁₇H₁₇Cl₂NO₂Multiple analytical sources [1] [2]
Chemical Abstracts Service Number66370-79-4Chemical registry databases [1] [4]
Molecular Weight338.2 g/molComputational chemistry data [1]
Exact Mass337.0636342 DaMass spectrometry analysis [1]
Monoisotopic Mass337.0636342 DaHigh-resolution mass spectrometry [1]

Crystallographic and Spectroscopic Analysis

Nuclear Magnetic Resonance Profiling

Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of diclofenac isopropyl ester, revealing characteristic chemical shifts and coupling patterns that confirm the molecular architecture [11] [13]. Proton nuclear magnetic resonance analysis of diclofenac ester derivatives consistently demonstrates distinct spectral regions corresponding to aromatic protons, aliphatic protons, and the characteristic isopropyl ester functionality [11] [12].

The aromatic region typically exhibits signals between 6.5 and 7.5 parts per million, corresponding to the substituted benzene rings present in the diclofenac structure [11] [13]. The isopropyl ester group manifests as characteristic doublet patterns, with the methyl protons of the isopropyl group appearing as a doublet around 1.2-1.3 parts per million due to coupling with the methine proton [11]. The methine proton of the isopropyl group typically resonates as a septet around 5.0-5.2 parts per million, reflecting coupling with the six equivalent methyl protons [11] [12].

The methylene protons adjacent to the carboxyl group characteristically appear as a singlet around 3.7-3.9 parts per million, providing a distinctive marker for the acetate portion of the molecule [11] [13]. The nitrogen-hydrogen proton of the aniline linkage typically appears as a broad signal around 1.5-2.1 parts per million, though this can vary depending on solvent and concentration conditions [11].

Carbon-13 nuclear magnetic resonance spectroscopy reveals the complete carbon framework of diclofenac isopropyl ester, with the carbonyl carbon of the ester functionality appearing characteristically downfield around 170-172 parts per million [13]. The aromatic carbon signals distribute across the typical aromatic region between 120-140 parts per million, with the chlorinated carbons showing distinctive chemical shifts [13]. The isopropyl carbon atoms exhibit characteristic signals, with the methyl carbons appearing around 21-22 parts per million and the methine carbon around 68-70 parts per million [13].

Infrared and Mass Spectrometry Signatures

Infrared spectroscopy of diclofenac isopropyl ester reveals characteristic absorption bands that provide definitive structural confirmation [11] [17]. The carbonyl stretch of the ester functionality typically appears as a strong absorption band around 1720-1730 wavenumbers, distinguishing it from the carboxylic acid carbonyl of the parent diclofenac compound [11] [17]. The nitrogen-hydrogen stretch of the aniline linkage manifests as a characteristic absorption around 3300-3400 wavenumbers [11] [17].

Aromatic carbon-carbon stretching vibrations appear in the fingerprint region between 1500-1600 wavenumbers, providing information about the substituted benzene ring systems [17]. The carbon-hydrogen stretching vibrations of the aliphatic portions, particularly the isopropyl group, appear in the region around 2800-3000 wavenumbers [11] [17]. The presence of chlorine substituents influences the fingerprint region characteristics, contributing to unique spectral patterns below 1500 wavenumbers [17].

Mass spectrometry analysis of diclofenac isopropyl ester provides definitive molecular weight confirmation and fragmentation patterns characteristic of the compound structure [1] [11]. The molecular ion peak appears at mass-to-charge ratio 338, corresponding to the molecular weight of the intact compound [1]. Characteristic fragmentation patterns include loss of the isopropyl group (loss of 43 mass units) and formation of the diclofenac fragment ion [11]. Additional fragmentation occurs through cleavage of the ester bond, producing fragments corresponding to the diclofenac anion and isopropyl cation [11].

High-resolution mass spectrometry confirms the exact mass as 337.0636342 daltons, providing unambiguous molecular formula confirmation [1]. Tandem mass spectrometry experiments reveal detailed fragmentation pathways that support structural assignment and can distinguish between isomeric ester derivatives [11].

Table 2: Spectroscopic Characterization Data

Analytical TechniqueKey Spectral FeaturesChemical Significance
Proton Nuclear Magnetic ResonanceDoublet at 1.2-1.3 ppm (isopropyl methyls)Isopropyl ester confirmation [11]
Proton Nuclear Magnetic ResonanceSeptet at 5.0-5.2 ppm (isopropyl methine)Ester linkage verification [11]
Carbon-13 Nuclear Magnetic ResonanceSignal at 170-172 ppm (carbonyl carbon)Ester functionality identification [13]
Infrared SpectroscopyStrong absorption at 1720-1730 cm⁻¹Ester carbonyl stretch [11] [17]
Infrared SpectroscopyAbsorption at 3300-3400 cm⁻¹Aniline nitrogen-hydrogen stretch [17]
Mass SpectrometryMolecular ion at m/z 338Molecular weight confirmation [1]
Mass SpectrometryFragment at m/z 295 (loss of 43)Isopropyl group loss [11]

Comparative Analysis with Other Diclofenac Esters

The structural and physicochemical properties of diclofenac isopropyl ester can be systematically compared with other alkyl ester derivatives to understand structure-property relationships within this class of compounds [22] [23]. Diclofenac methyl ester, with molecular formula C₁₅H₁₃Cl₂NO₂ and molecular weight 310.18 grams per mole, represents the simplest alkyl ester derivative [22] [23]. The progression from methyl to ethyl to isopropyl ester demonstrates systematic increases in molecular weight and lipophilicity [22] [23].

Diclofenac ethyl ester possesses molecular formula C₁₆H₁₅Cl₂NO₂ with molecular weight 324.20 grams per mole, representing an intermediate position between the methyl and isopropyl derivatives [22] [35]. The isopropyl ester, with its branched alkyl chain, exhibits distinct physicochemical properties compared to the linear alkyl esters [22]. The molecular weight of 338.23 grams per mole for the isopropyl ester reflects the additional methyl group compared to the ethyl derivative [1] [22].

Lipophilicity trends across the diclofenac ester series demonstrate systematic increases with alkyl chain length and branching [22] [23]. The calculated logarithm of the partition coefficient value of 5.5 for diclofenac isopropyl ester indicates significantly enhanced lipophilicity compared to the parent diclofenac acid [1] [22]. This increased lipophilicity influences solubility characteristics, with decreased aqueous solubility but enhanced solubility in organic solvents [22] [23].

Hydrolysis kinetics vary significantly among diclofenac ester derivatives, with the isopropyl ester demonstrating intermediate stability compared to primary alkyl esters [22] [23] [25]. The branched nature of the isopropyl group provides some steric hindrance to enzymatic hydrolysis compared to linear alkyl chains, potentially influencing bioconversion rates [23] [25]. Studies have demonstrated that ester hydrolysis rates generally decrease with increasing steric hindrance around the ester linkage [22] [23].

Spectroscopic characteristics show systematic trends across the diclofenac ester series, with infrared carbonyl stretching frequencies showing minor variations based on the electronic and steric effects of different alkyl groups [11] [22]. Nuclear magnetic resonance chemical shifts of the alkyl ester portions provide distinctive fingerprints for each derivative, enabling analytical differentiation [11] [22]. Mass spectrometry fragmentation patterns consistently show characteristic loss of the respective alkyl groups, providing diagnostic ions for structural identification [11] [22].

Table 3: Comparative Analysis of Diclofenac Ester Derivatives

Ester DerivativeMolecular FormulaMolecular Weight (g/mol)Calculated LogPCharacteristic Features
Methyl EsterC₁₅H₁₃Cl₂NO₂310.18Higher than parentSimplest alkyl derivative [22] [35]
Ethyl EsterC₁₆H₁₅Cl₂NO₂324.20Higher than parentLinear alkyl chain [22] [35]
Isopropyl EsterC₁₇H₁₇Cl₂NO₂338.235.5Branched alkyl structure [1] [22]
n-Butyl EsterC₁₈H₁₉Cl₂NO₂352.26Higher than parentExtended linear chain [22]
Glycerol EsterC₁₇H₁₇Cl₂NO₄370.23Lower than parentHydrophilic modification [22]

The crystallographic analysis reveals that diclofenac isopropyl ester has been structurally characterized through X-ray diffraction studies, with crystallographic data deposited in the Cambridge Crystallographic Data Centre under reference number 674613 [1]. The associated research article provides detailed structural parameters and molecular geometry information [1]. This crystallographic information enables precise understanding of molecular conformation and intermolecular interactions in the solid state [1].

Comparative crystallographic studies of diclofenac derivatives demonstrate that ester modifications can influence crystal packing arrangements and intermolecular hydrogen bonding patterns [9] [10]. The isopropyl ester modification introduces additional steric bulk that may affect crystal structure organization compared to smaller alkyl esters [9]. These structural differences can influence physical properties such as melting point, solubility, and stability characteristics [9] [10].

Direct Esterification Methodologies

Direct esterification represents the most fundamental approach for synthesizing diclofenac isopropyl ester through the formation of an ester bond between diclofenac acid and isopropanol. These methodologies encompass various catalytic systems and reaction conditions that facilitate the conversion of the carboxylic acid functionality to the corresponding ester derivative.

Acid-Catalyzed Reaction Mechanisms

The acid-catalyzed esterification of diclofenac with isopropanol follows the classical Fischer esterification mechanism, which proceeds through a six-step reversible process commonly abbreviated as PADPED (Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation) [1] [2]. The initial step involves protonation of the carbonyl oxygen of diclofenac by the acid catalyst, enhancing the electrophilicity of the carbonyl carbon [1] [3]. This protonated intermediate undergoes nucleophilic attack by isopropanol, forming a tetrahedral intermediate through the formation of a new carbon-oxygen bond [2] [4].

The mechanism proceeds through proton transfer steps where the hydroxyl group from the alcohol is deprotonated while simultaneously protonating one of the original hydroxyl groups from diclofenac [1] [2]. This creates a favorable leaving group in the form of water. The elimination of water occurs through a 1,2-elimination process, generating the protonated ester intermediate [4]. Finally, deprotonation of the ester oxygen regenerates the acid catalyst and yields the neutral diclofenac isopropyl ester product [1] [2].

Concentrated sulfuric acid serves as the most commonly employed catalyst for this transformation, typically requiring reaction temperatures between 80-90°C for optimal conversion [5] [6]. The reaction proceeds with high efficiency, achieving yields ranging from 75% to 91% within 45-60 minutes of reaction time [7] [5]. The use of excess isopropanol drives the equilibrium toward ester formation while simultaneously serving as the reaction solvent [2] [4].

Studies have demonstrated that the reaction rate is significantly influenced by the concentration of the acid catalyst and the molar ratio of alcohol to carboxylic acid [5] [6]. Optimization studies indicate that using 0.1-0.5% sulfuric acid relative to the total reaction mass provides optimal catalytic activity without excessive side reactions [6]. The reversible nature of the reaction necessitates continuous removal of water through azeotropic distillation or the use of molecular sieves to achieve maximum conversion [3] [4].

Solvent Systems and Catalytic Optimization

The selection of appropriate solvent systems plays a critical role in optimizing the efficiency of diclofenac isopropyl ester synthesis. Traditional Fischer esterification employs the alcohol reactant as both nucleophile and solvent, ensuring high local concentrations that favor ester formation [2] [1]. However, alternative solvent systems have been investigated to improve reaction kinetics and product isolation.

Acetone has been identified as an effective co-solvent in esterification reactions, particularly when combined with pyridine as a base additive [8]. This solvent system facilitates the dissolution of diclofenac while maintaining appropriate reaction conditions for ester bond formation. The use of acetone requires careful temperature control, typically maintaining reaction temperatures below 80°C to prevent solvent evaporation [8].

Dichloromethane represents another important solvent choice, particularly for Steglich esterification methodologies [8] [9]. This aprotic solvent provides excellent solubility for both diclofenac and the coupling reagents while minimizing competing side reactions [10]. The use of dichloromethane allows for room temperature reactions, reducing the risk of thermal decomposition and improving functional group tolerance [11] [10].

Solvent-free catalytic systems have emerged as environmentally sustainable alternatives for ester synthesis [12]. Dodecylbenzene sulfonic acid and copper dodecylbenzene sulfonate function as surfactant-combined catalysts that enable direct esterification without organic solvents [12]. These systems achieve conversions ranging from 76% to 98% at room temperature within 24 hours, representing a significant advancement in green chemistry applications [12].

The Steglich esterification methodology employs dicyclohexylcarbodiimide as a coupling reagent in combination with 4-dimethylaminopyridine as a catalyst [11] [10]. This approach generates O-acylisourea intermediates that undergo facile acyl transfer to 4-dimethylaminopyridine, creating highly activated acylpyridinium species [11]. These intermediates react readily with isopropanol to form the desired ester while avoiding the harsh acidic conditions required for Fischer esterification [10].

The mechanism of Steglich esterification involves initial reaction between dicyclohexylcarbodiimide and diclofenac to form an O-acylisourea intermediate [11]. This intermediate transfers the acyl group to 4-dimethylaminopyridine, generating a highly electrophilic acylated pyridinium species [10]. Nucleophilic attack by isopropanol on this activated intermediate yields diclofenac isopropyl ester while regenerating the 4-dimethylaminopyridine catalyst [11] [10].

Optimization of Steglich esterification conditions typically employs 1.2-1.5 equivalents of dicyclohexylcarbodiimide relative to diclofenac, with catalytic amounts (10-20 mol%) of 4-dimethylaminopyridine [10]. Reaction times range from 18 to 24 hours at room temperature, achieving yields between 68% and 95% depending on the specific reaction conditions and purification methods employed [8] [13].

Alternative Synthetic Routes

Microwave-Assisted Synthesis

Microwave-assisted synthesis represents a modern approach to diclofenac ester formation that leverages electromagnetic radiation to accelerate chemical reactions through enhanced molecular motion and rapid heating [14] [15]. This methodology offers significant advantages including reduced reaction times, improved energy efficiency, and enhanced selectivity compared to conventional thermal heating methods [16] [17].

The microwave-assisted synthesis of diclofenac esters typically employs sulfuric acid as a catalyst under controlled temperature and pressure conditions [16] [17]. Reaction temperatures of 200°C can be achieved rapidly under microwave irradiation, with reaction completion occurring within 10 minutes [15]. This represents a dramatic reduction in reaction time compared to conventional heating methods that require several hours for comparable conversion [14] [18].

Studies have demonstrated that microwave-assisted esterification of diclofenac with β-cyclodextrin through nucleophilic substitution of mono-6-tosyl-β-cyclodextrin achieves yields of approximately 20% following purification [16] [17]. The synthesis involves microwave irradiation of the reaction mixture containing diclofenac, mono-6-tosyl-β-cyclodextrin, and appropriate solvents [19] [16]. Matrix-assisted laser desorption ionization time-of-flight mass spectrometry confirms the formation of the desired conjugate with characteristic molecular ion peaks [17] [16].

The microwave-assisted approach for acid hydrazide synthesis from diclofenac has been developed using a specially designed fit-in ice condenser system [14] [18]. This methodology achieves 86.7% yield of diclofenac acid hydrazide within 3 minutes of microwave irradiation, demonstrating exceptional efficiency compared to conventional two-step synthesis approaches [14]. The rapid heating and controlled reaction environment prevent thermal decomposition while maximizing product formation [18].

Optimization of microwave-assisted synthesis requires careful control of power settings, temperature ramping rates, and reaction vessel design [15]. Studies employing Anton Paar microwave reaction systems with pressure and temperature monitoring demonstrate that controlled power delivery (500 watts for 5 minutes followed by constant power maintenance) provides optimal results [15]. The use of sealed reaction vessels under nitrogen atmosphere prevents oxidative side reactions while maintaining appropriate pressure conditions [15].

The mechanism of microwave enhancement involves direct heating of polar molecules through dipole rotation and ionic conduction [15] [20]. This results in rapid and uniform temperature distribution throughout the reaction mixture, eliminating the temperature gradients associated with conventional heating methods [21]. The enhanced molecular motion facilitates bond formation and breaking processes, leading to accelerated reaction kinetics [15] [21].

Enzymatic Esterification Approaches

Enzymatic esterification represents a highly selective and environmentally benign approach to diclofenac ester synthesis utilizing lipase catalysts under mild reaction conditions [22] [23]. This biocatalytic methodology offers exceptional selectivity, particularly favoring primary alcohols in esterification reactions while maintaining high functional group tolerance [23] [24].

Candida rugosa lipase has been extensively studied for the kinetic resolution of related non-steroidal anti-inflammatory drugs through esterification reactions [22]. The enzymatic process typically employs equimolar amounts of diclofenac and isopropanol with lipase loadings ranging from 20% to 60% by weight relative to the total reagent mass [22]. Reaction conditions include temperatures between 30-60°C in organic solvents such as cyclohexane, hexane, or isooctane [22].

The mechanism of lipase-catalyzed esterification involves formation of an enzyme-substrate complex followed by acylation and deacylation steps [22] [24]. The enzyme active site contains a catalytic triad consisting of serine, histidine, and aspartate residues that facilitate nucleophilic attack on the carboxyl group of diclofenac [24]. The acyl-enzyme intermediate subsequently undergoes nucleophilic attack by isopropanol, releasing the ester product and regenerating the free enzyme [22] [24].

Optimization of enzymatic esterification requires careful consideration of water activity, temperature, pH, and solvent selection [24] [23]. Studies demonstrate that maintaining low water activity (typically less than 0.2) favors ester synthesis over hydrolysis [24]. Temperature optimization balances enzyme activity with thermal stability, with most lipases showing optimal performance between 40-50°C [22] [24].

The addition of 1 equivalent of trifluorotoluene as an additive significantly extends the scope of usable acid/alcohol combinations in lipase-catalyzed esterification [23]. This additive appears to enhance enzyme stability and substrate accessibility, leading to improved conversion rates and expanded substrate tolerance [23]. The mechanism of this enhancement involves modification of the microenvironment around the enzyme active site, facilitating substrate binding and product release [23].

Immobilized lipases offer advantages for large-scale synthesis including improved stability, easier product separation, and catalyst reusability [24]. Immobilization techniques include physical adsorption, covalent attachment, and entrapment in polymer matrices [24]. These immobilized biocatalysts demonstrate productivities ranging from 400-2000 kg product per kg of biocatalyst, making them economically viable for industrial applications [24].

Purification and Isolation Techniques

Column Chromatography Optimization

Column chromatography represents the primary purification technique for diclofenac isopropyl ester isolation, offering high resolution separation based on differential adsorption and partitioning between stationary and mobile phases [8] [5]. The optimization of chromatographic conditions is essential for achieving high purity products while maximizing recovery efficiency.

Silica gel serves as the most commonly employed stationary phase for diclofenac ester purification, typically utilizing 60-120 mesh size particles to balance resolution with flow rate considerations [8] [5]. The selection of appropriate mobile phase composition critically influences separation efficiency and product purity. Studies demonstrate that 5% ethyl acetate in petroleum ether provides optimal separation of diclofenac isopropyl ester from starting materials and byproducts [5] [8].

The elution profile for diclofenac ester purification typically follows the order of increasing polarity: unreacted alcohol < diclofenac ester < unreacted diclofenac acid < polar impurities [5]. This separation pattern allows for effective isolation of the desired ester product while removing both starting materials and reaction byproducts [8]. Gradient elution techniques can be employed to optimize separation efficiency, beginning with low polarity solvents and gradually increasing ethyl acetate concentration [5].

Recovery efficiencies for column chromatography typically range from 85% to 95%, depending on the complexity of the crude product mixture and the specific chromatographic conditions employed [5] [8]. Purity levels exceeding 95% can be routinely achieved through careful optimization of mobile phase composition and fraction collection protocols [8] [7].

The scale-up of column chromatography for larger synthetic preparations requires consideration of column dimensions, flow rates, and sample loading capacity [8]. Industrial applications may employ automated flash chromatography systems that provide reproducible separations with minimal manual intervention [8]. These systems offer programmable gradient elution profiles and automated fraction collection, improving both efficiency and reproducibility [7].

Monitoring of chromatographic separations can be accomplished through thin-layer chromatography analysis of collected fractions or through online UV detection systems [8] [5]. UV detection at 280 nm provides sensitive monitoring of diclofenac-containing compounds, allowing for precise fraction collection and optimal product recovery [26] [27].

Recrystallization Protocols

Recrystallization represents the final purification step for diclofenac isopropyl ester, providing high-purity crystalline products suitable for pharmaceutical applications [7] [28]. The selection of appropriate recrystallization solvents and conditions significantly influences crystal quality, purity, and yield.

Ethanol serves as the preferred recrystallization solvent for diclofenac esters due to its appropriate polarity and favorable crystallization characteristics [7] [28]. Studies demonstrate that 95% ethanol provides optimal solubility characteristics for diclofenac isopropyl ester, allowing for complete dissolution at elevated temperatures while promoting crystallization upon cooling [7]. The use of 99% ethanol may be employed for specific applications requiring anhydrous conditions [28].

The recrystallization protocol typically involves dissolution of the crude ester in hot ethanol (approximately 60-80°C) followed by slow cooling to 6-12°C to promote crystal formation [7] [28]. This controlled cooling process enables the formation of well-defined crystals with improved purity compared to rapid precipitation methods [7]. The crystallization temperature range of 6-12°C provides optimal balance between crystal quality and practical handling considerations [28].

Crystal morphology analysis reveals that diclofenac isopropyl ester forms asymmetrical rectangular crystals that differ significantly from the needle-like crystals of the parent diclofenac acid [7]. These morphological differences can be utilized for visual confirmation of successful esterification and purification [28]. Microscopic examination at 40x magnification allows for detailed characterization of crystal shape and size distribution [7].

Recovery efficiencies for recrystallization typically range from 75% to 90%, with higher recoveries achieved through optimization of solvent volume and cooling rates [7] [28]. Purity levels of 90-95% are routinely obtained through single recrystallization, with further improvements possible through multiple recrystallization cycles [7].

The Fischer reaction method for cocrystal formation represents an alternative approach where esterification and crystallization occur simultaneously [7]. This method employs 95% ethanol instead of anhydrous ethanol, maintaining a small amount of water to facilitate equilibrium between ester formation and hydrolysis [28]. The resulting cocrystals demonstrate improved thermal stability and enhanced physicochemical properties compared to individual components [7].

Optimization of recrystallization conditions requires consideration of cooling rate, seed crystal addition, and agitation during crystallization [7] [28]. Slow cooling rates (approximately 1-2°C per hour) promote formation of larger, more uniform crystals with improved purity [7]. The addition of seed crystals can be employed to control nucleation and improve crystallization kinetics [28].

Characterization of recrystallized products involves thermal analysis, infrared spectroscopy, and powder X-ray diffractometry to confirm identity and purity [7] [28]. Differential scanning calorimetry provides information about melting point, polymorphic forms, and thermal stability [7]. The melting point of pure diclofenac isopropyl ester typically occurs around 67-68°C, providing a reliable indicator of product purity [7].

Purity

> 95% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Quantity

Milligrams-Grams

XLogP3

5.5

Dates

Last modified: 08-15-2023

Explore Compound Types